4-(Chloromethyl)-2-(4-methylphenyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

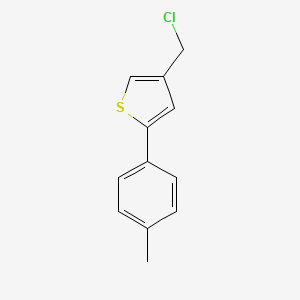

4-(Chloromethyl)-2-(4-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a chloromethyl group at the 4-position and a 4-methylphenyl group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-methylphenyl)thiophene typically involves the chloromethylation of 2-(4-methylphenyl)thiophene. One common method is the reaction of 2-(4-methylphenyl)thiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the thiophene ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and choice of catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-methylphenyl)thiophene can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products such as 4-(azidomethyl)-2-(4-methylphenyl)thiophene or 4-(thiomethyl)-2-(4-methylphenyl)thiophene.

Oxidation Reactions: Products such as this compound sulfoxide or sulfone.

Reduction Reactions: Products such as 2-(4-methylphenyl)thiophene or 4-(hydroxymethyl)-2-(4-methylphenyl)thiophene.

Scientific Research Applications

4-(Chloromethyl)-2-(4-methylphenyl)thiophene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-methylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

3-(Chloromethyl)-4-(4-methylphenyl)thiophene: Similar structure but with different substitution pattern on the thiophene ring.

4-(Bromomethyl)-2-(4-methylphenyl)thiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

4-(Chloromethyl)-2-(4-methoxyphenyl)thiophene: Similar structure but with a methoxy group on the phenyl ring instead of a methyl group.

Uniqueness

4-(Chloromethyl)-2-(4-methylphenyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the chloromethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.

Biological Activity

4-(Chloromethyl)-2-(4-methylphenyl)thiophene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves chloromethylation of thiophene derivatives. The compound features a thiophene ring substituted with a chloromethyl group and a para-methylphenyl group, which contributes to its chemical reactivity and biological properties. The chloromethyl group is known to enhance electrophilic character, making the compound potentially reactive towards nucleophiles.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Efficacy of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| 4-Methylthiophene | S. aureus | 30 µg/mL |

| 2-(4-Methylphenyl)thiophene | Pseudomonas aeruginosa | 40 µg/mL |

Cytotoxicity and Mutagenicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it has been tested for mutagenic potential using the Salmonella/microsome assay, where it exhibited varying degrees of activity. The results indicated that while the compound showed some mutagenic properties, these effects were dependent on concentration and exposure time.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mutagenicity (Salmonella Assay) |

|---|---|---|

| HeLa | 25 | Positive |

| Jurkat | 15 | Negative |

| HepG2 | 30 | Positive |

The biological activity of this compound is hypothesized to involve interaction with cellular targets such as enzymes or receptors critical for cell proliferation and survival. For example, compounds structurally related to this thiophene derivative have been shown to act as inhibitors of specific protein targets involved in cancer progression.

Case Studies

- Antibacterial Activity Against ESBL-producing E. coli : A study evaluated the effectiveness of various thiophene derivatives against extended-spectrum beta-lactamase (ESBL)-producing strains of E. coli. Results indicated that the compound demonstrated significant antibacterial activity, suggesting its potential use in treating resistant infections .

- Toxicological Assessment : In a comprehensive toxicological evaluation involving multiple assays (e.g., Ames test and mouse lymphoma mutation assay), this compound was found to exert dose-dependent effects on cellular viability and mutagenicity, highlighting the need for careful consideration in therapeutic applications .

Properties

CAS No. |

649569-67-5 |

|---|---|

Molecular Formula |

C12H11ClS |

Molecular Weight |

222.73 g/mol |

IUPAC Name |

4-(chloromethyl)-2-(4-methylphenyl)thiophene |

InChI |

InChI=1S/C12H11ClS/c1-9-2-4-11(5-3-9)12-6-10(7-13)8-14-12/h2-6,8H,7H2,1H3 |

InChI Key |

NTKMTEOYABMAIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CS2)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.